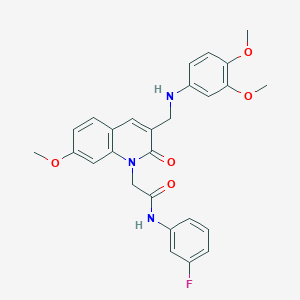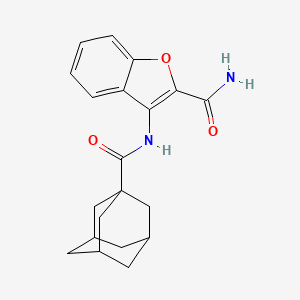
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide, also known as BOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 446.6 g/mol.
作用機序
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide acts as a coupling reagent by activating carboxylic acids, thus facilitating peptide bond formation. It reacts with carboxylic acids to form a highly reactive intermediate, which then reacts with an amine to form a peptide bond. N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has been shown to be highly effective in peptide synthesis, with high yields and purity.
Biochemical and Physiological Effects:
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has no known biochemical or physiological effects on its own. However, it has been shown to be highly effective in facilitating peptide bond formation, which has significant implications in the development of new drugs and bioactive compounds.
実験室実験の利点と制限
One of the main advantages of using N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide as a coupling reagent in peptide synthesis is its high efficiency and yield. It also produces peptides with high purity, which is important for many applications. However, N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has some limitations, including its high cost and the need for careful handling due to its potential toxicity.
将来の方向性
There are several future directions for the use of N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide in scientific research. One potential area is the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide can be used in the synthesis of bioactive compounds that have potential therapeutic effects. Another area of research is the optimization of the synthesis method for N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide, with the aim of reducing the cost and increasing the efficiency of the process. Additionally, further studies can be conducted to investigate the potential toxicity of N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide and to develop safer handling procedures.
合成法
The synthesis of N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide involves the reaction of 2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxylic acid with benzhydrylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide as a product, which can be purified by recrystallization.
科学的研究の応用
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has been extensively used in scientific research for its potential applications in various fields. It has been used as a coupling reagent in peptide synthesis, as well as in the synthesis of other bioactive compounds. N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has also been used in the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
N-benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(23-12-11-18(15-23)24-13-14-27-21(24)26)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXUVFBYJZFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl N-(2-azidopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2607562.png)

![(E)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2607565.png)


![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2607568.png)

![3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine](/img/structure/B2607572.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B2607575.png)